![molecular formula C17H12BrN3O4 B3005785 4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-21-7](/img/structure/B3005785.png)
4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including a bromobenzene, a benzodioxin, and an oxadiazole . These functional groups suggest that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom on the benzene ring could be reactive in nucleophilic aromatic substitution reactions . The oxadiazole ring might also participate in various reactions .Scientific Research Applications
- Biofilm Inhibition : This molecule exhibits antibacterial properties. It significantly inhibits bacterial biofilm growth in Bacillus subtilis (60.04%) and shows activity against Escherichia coli as well .
Antibacterial Activity
Synthetic Chemistry
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function, particularly in the transmission of neural pulses to post-cholinergic synapses .
Mode of Action
4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide interacts with its target, the cholinesterase enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in nerve signal transmission .
Biochemical Pathways
The inhibition of the cholinesterase enzyme affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The downstream effects of this disruption can lead to various physiological changes, depending on the extent of the enzyme’s inhibition .
Result of Action
The molecular and cellular effects of 4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide’s action primarily involve the disruption of normal nerve function due to the inhibition of the cholinesterase enzyme . This can lead to changes in nerve signal transmission, potentially affecting various physiological processes .
properties
IUPAC Name |
4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4/c18-12-4-1-10(2-5-12)15(22)19-17-21-20-16(25-17)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDCZNWXQFSKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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